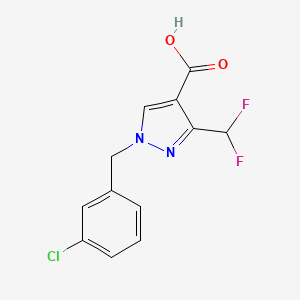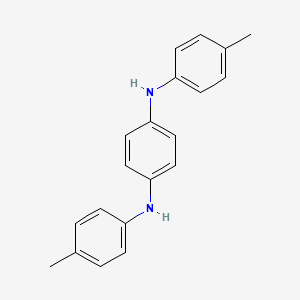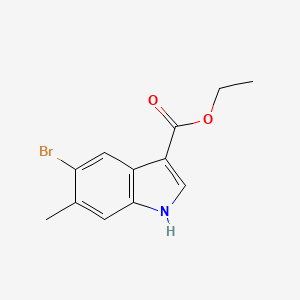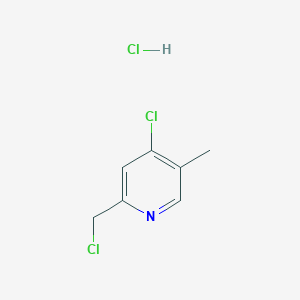
1-(3-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that has garnered attention in various fields of scientific research
準備方法
The synthesis of 1-(3-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the chlorobenzyl group: This step involves the alkylation of the pyrazole ring with a chlorobenzyl halide under basic conditions.
Addition of the difluoromethyl group: This can be accomplished through a difluoromethylation reaction using difluoromethylating agents such as difluoromethyl iodide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
1-(3-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(3-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of enzymes: It can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.
Interaction with receptors: The compound may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Generation of reactive species: It can generate reactive oxygen species or other reactive intermediates, leading to oxidative stress and cell damage.
The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.
類似化合物との比較
1-(3-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(3-Chlorobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid: This compound lacks the difluoromethyl group, which may result in different chemical and biological properties.
1-(3-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: The presence of a trifluoromethyl group instead of a difluoromethyl group may enhance its stability and reactivity.
1-(3-Chlorobenzyl)-3-(fluoromethyl)-1H-pyrazole-4-carboxylic acid: This compound has a fluoromethyl group, which may affect its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C12H9ClF2N2O2 |
|---|---|
分子量 |
286.66 g/mol |
IUPAC名 |
1-[(3-chlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H9ClF2N2O2/c13-8-3-1-2-7(4-8)5-17-6-9(12(18)19)10(16-17)11(14)15/h1-4,6,11H,5H2,(H,18,19) |
InChIキー |
UFISEIFFGPWEHP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C(=N2)C(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B11714103.png)

![1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B11714111.png)
![1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B11714114.png)

![{[(1E)-2-(isoquinolin-1-yl)cyclohexylidene]amino}urea](/img/structure/B11714126.png)
![2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B11714133.png)




![2-(4-ethylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11714156.png)


